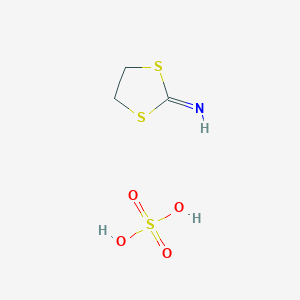
1,3-dithiolan-2-imine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dithiolan-2-imine;sulfuric acid is a sulfur-containing heterocyclic compound It is characterized by a five-membered ring structure with two sulfur atoms and one nitrogen atom The sulfate component indicates the presence of a sulfate ion in a 1:1 ratio with the 1,3-dithiolan-2-imine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dithiolan-2-imine derivatives can be synthesized through the reaction of N-alkyl-1,3-oxathiolan-2-imines with potassium thiocyanate. The reaction typically involves the use of alcohols under Ritter conditions to afford 4-substituted N-alkyl-1,3-dithiolan-2-imines . Another method involves the cyclization of 1,2-hydroxythiocyanates with N-substituted 1,3-oxathiolan-2-imines .
Industrial Production Methods
Industrial production methods for 1,3-dithiolan-2-imine, sulfate (1:1) are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-dithiolan-2-imine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with nickel or rhodium catalysts.
Substitution: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Preparation
1,3-Dithiolan-2-imine; sulfuric acid is characterized by a molecular formula of C3H7NO4S3 and a molecular weight of 217.3 g/mol. The compound features a five-membered ring structure containing two sulfur atoms and one nitrogen atom, with the sulfate component indicating the presence of a sulfate ion in a 1:1 ratio with the dithiolan-2-imine molecule.
Scientific Research Applications
The applications of 1,3-dithiolan-2-imine; sulfuric acid can be categorized as follows:
Chemistry
- Precursor for Synthesis : It serves as a precursor for synthesizing other sulfur-containing heterocycles and as a reagent in organic synthesis.
- Reactivity : The compound undergoes various reactions including oxidation (yielding sulfoxides or sulfones), reduction (producing thiols or thioethers), and nucleophilic substitution reactions.
Biology
- Enzyme Inhibition : Investigated for its potential to inhibit enzymes such as glycosylases. The mechanism involves strong interactions between sulfur atoms in the compound and active sites of enzymes, leading to covalent bond formation or non-covalent interactions like hydrogen bonding.
Medicine
- Antimicrobial Properties : Explored for its antibacterial and antiviral properties. Studies have shown that derivatives exhibit activity against various bacterial strains including Bacillus subtilis and Escherichia coli .
Industry
- Material Development : Utilized in developing materials with high electrical conductivity and molecular switches. Its unique chemical structure allows for innovative applications in electronic materials.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of synthesized derivatives of 1,3-dithiolan-2-imine against several bacterial strains using the agar well diffusion method. Results indicated significant antibacterial activity across varying concentrations, demonstrating its potential as an antimicrobial agent .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of urease by derivatives of 1,3-dithiolan-2-imine showed promising results in reducing urease activity significantly, suggesting potential therapeutic applications in conditions like renal stones .
Wirkmechanismus
The mechanism of action of 1,3-dithiolan-2-imine, sulfate (1:1) involves its interaction with molecular targets such as enzymes. The sulfur atoms in the compound can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can occur through the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
1,3-dithiolan-2-imine;sulfuric acid can be compared with other sulfur-containing heterocycles such as 1,3-dithianes and 1,3-oxathiolanes. These compounds share similar structural features but differ in their chemical reactivity and applications . For example:
Eigenschaften
CAS-Nummer |
19210-54-9 |
|---|---|
Molekularformel |
C3H7NO4S3 |
Molekulargewicht |
217.3 g/mol |
IUPAC-Name |
1,3-dithiolan-2-imine;sulfuric acid |
InChI |
InChI=1S/C3H5NS2.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h4H,1-2H2;(H2,1,2,3,4) |
InChI-Schlüssel |
DNFYSWDNSNKUOM-UHFFFAOYSA-N |
SMILES |
C1CSC(=N)S1.OS(=O)(=O)O |
Kanonische SMILES |
C1CSC(=N)S1.OS(=O)(=O)O |
Key on ui other cas no. |
19210-54-9 |
Synonyme |
1,3-dithiolan-2-iminium hydrogen sulphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















